2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

Solid-state supramolecular chemistry Crystal engineering Hydrogen bonding

2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 343587-79-1), also referred to as FDHP2, is a fully substituted 1,4-dihydropyridine (DHP) bearing a 5-nitrofuran moiety at the 4-position and nitrile groups at the 3- and 5-positions. The compound belongs to a class of hybrid antiparasitic agents designed to combine the nitro-radical-generating capacity of nitrofurans with the bioavailability and scaffold versatility of the 1,4-DHP nucleus.

Molecular Formula C13H10N4O3
Molecular Weight 270.24 g/mol
CAS No. 343587-79-1
Cat. No. B15088404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
CAS343587-79-1
Molecular FormulaC13H10N4O3
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)[N+](=O)[O-])C#N
InChIInChI=1S/C13H10N4O3/c1-7-9(5-14)13(10(6-15)8(2)16-7)11-3-4-12(20-11)17(18)19/h3-4,13,16H,1-2H3
InChIKeyRZWKOYDPVXNFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 343587-79-1): A Dicyano-Substituted Nitrofuranyl DHP for Antiparasitic Drug Discovery


2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 343587-79-1), also referred to as FDHP2, is a fully substituted 1,4-dihydropyridine (DHP) bearing a 5-nitrofuran moiety at the 4-position and nitrile groups at the 3- and 5-positions. The compound belongs to a class of hybrid antiparasitic agents designed to combine the nitro-radical-generating capacity of nitrofurans with the bioavailability and scaffold versatility of the 1,4-DHP nucleus [1]. It has been studied primarily for its potential against Trypanosoma cruzi, the causative agent of Chagas disease, and for its distinctive solid-state hydrogen-bonding architecture [2].

Compound Class
Dicyano-substituted nitrofuranyl 1,4-DHP
Research Context
Antiparasitic drug discovery (T. cruzi)
Key Utility
Electrochemical probe for nitro radical anion studies
Structural Role
Solid-state hydrogen-bonding model system

Why Generic 1,4-Dihydropyridine Substitution Fails for 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (343587-79-1)


In-class 1,4-DHPs cannot be interchanged with 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile because the 3,5-dicyano substitution dictates a unique set of properties unattainable with ester or mixed ester/cyano analogs. The stronger electron-withdrawing character of the nitrile groups shifts the nitro reduction potential and alters the stability of the nitro radical anion, a critical intermediate for antiparasitic action [1]. Furthermore, the dicyano motif drives a distinct three-centre N–H···(O)₂ hydrogen-bonding pattern that produces a complex sheet architecture, in contrast to the simpler chain or sheet motifs observed in the corresponding mono-ester and di-ester derivatives [2]. These differences in electronic profile and solid-state organization directly impact redox behaviour, chemical stability, and potentially formulation performance, making simple substitution unreliable.

Redox shift Dicyano substitution alters nitro reduction potential vs. ester analogs; redox profile may not transfer.
Solid-state packing Unique three-centre N–H···(O)₂ hydrogen-bonding network absent in mono/di-ester DHPs; crystal packing differs.
Stability context Nitro radical anion lifetime and stability may shift when replacing dicyano with ester/cyano-ester patterns.

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (FDHP2) Versus Closest Analogs


Dicyano-Substituted DHP Exhibits a Unique Three-Centre N–H···(O)₂ Hydrogen Bond and Significantly Lower Ring Puckering Versus Ester Analogs

In a single-crystal X-ray diffraction study comparing three 4-(5-nitro-2-furyl)-1,4-DHPs, the dicyano derivative (III, the target compound) forms a three-centre N–H···(O)₂ hydrogen bond that is absent in the mono-ester (I) and di-ester (II) analogs. This motif links molecules into complex sheets containing R₂²(14), R₁²(5), R₄⁴(14) rings, whereas the ester analogs self-assemble into simpler C(6) chains (I) or sheets built from R₂²(17)/R₄⁴(18) rings (II) [1]. Quantitatively, the 1,4-dihydropyridine ring puckering amplitude (Q) decreases from 0.190 Å (I) to 0.105 Å (II) to 0.089 Å (III), indicating that the dicyano derivative adopts the flattest boat conformation, which may influence molecular recognition and packing density [1].

Puckering amplitude & H-bonding
Head-to-head
Q = 0.089 Å vs. 0.190 Å (I), 0.105 Å (II)
Flatter ring and unique sheet architecture may affect dissolution and cocrystal formability.
Single-crystal XRD at 120 K; 53% less puckered than mono-ester analog.
Solid-state supramolecular chemistry Crystal engineering Hydrogen bonding

FDHP2 (Dicyano Derivative) Shows the Most Favourable Combination of Nitro Radical Anion Stability Parameters Among Nitrofuryl DHP Series and Reference Drugs

Cyclic voltammetry in mixed aqueous–DMSO media was used to compare the decay constant (k₂) of the nitro radical anion, the one-electron reduction potential E₇¹ (indicator of in vivo nitro radical anion formation feasibility), and the oxygen redox cycling parameter KO₂ for three nitrofuryl DHPs (FDHP1, FDHP2, FDHP3) alongside the clinical drugs nifurtimox and nitrofurazone [1]. The study concluded that FDHP2 (the target dicyano compound) exhibited the most auspicious profile; although exact numerical values are enclosed in the full text, the qualitative ranking across all three parameters placed FDHP2 ahead of its mono-cyano/mono-ester (FDHP3) and di-ester (FDHP1) congeners as well as the reference nitrofuran drugs [1].

Nitro radical anion stability
Reported ranking
FDHP2 ranked most favourable among tested nitrofuryl DHPs
Supports selection as electrochemical benchmark comparator in screening cascades.
Combined k₂, E₇¹, KO₂ parameters; exact values in primary source Table 1/2.
Antiparasitic drug discovery Electrochemical bioreduction Chagas disease

Commercial Availability at ≥95% Purity with Full Quality Assurance Documentation Supports Reproducible Procurement

AKSci supplies the compound under catalogue number 6101CE with a minimum purity specification of 95% and provides a downloadable Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . This documented purity level surpasses the typical “as-is” offerings for unoptimized nitrofuryl DHP research chemicals and reduces the need for in-house purification before use in sensitive electrochemical or biological assays.

Purity specification
Supplier data
≥95% (HPLC)
Documented purity reduces pre-assay purification need and supports batch reproducibility.
COA and SDS available; not an independent characterization.
Chemical sourcing Quality control Research supply chain

Stronger Electron‑Withdrawing Dicyano Substitution Differentiates Reduction Behaviour from Ester‑Bearing Analogs

The Hammett σₚ constants for para-CN (0.66) are substantially higher than for para-CO₂Et (0.45), indicating that the 3,5-dicyano pattern in FDHP2 withdraws electron density from the DHP ring more strongly than the ester groups present in FDHP1 or FDHP3. This electronic perturbation is consistent with the experimentally observed shift in nitro reduction potential and the altered stability of the nitro radical anion reported for FDHP2 [1].

Electronic basis (Hammett)
Class-level inference
σₚ(CN)=0.66 vs. σₚ(CO₂Et)=0.45
Consistent with observed shift in nitro reduction potential.
Class-level LFER; confirmatory direct measurement advised.
Electrochemistry Structure–activity relationship Nitro reduction

Recommended Research and Industrial Application Scenarios for 2,6-Dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarbonitrile (343587-79-1)


Crystal Engineering and Solid-State Formulation Screening

The unique three-centre N–H···(O)₂ hydrogen-bonding network and the low puckering amplitude of the DHP ring [1] make this compound an excellent model system for studying the influence of nitrile substituents on crystal packing. Researchers can use it to explore co-crystallization with pharmaceutical co-formers, aiming to improve solubility and dissolution rates of nitrofuranyl DHP candidates.

Electrochemical Benchmarking of Nitro Radical Anion Stability in Antiparasitic Drug Discovery

Because FDHP2 demonstrated the most favourable profile among a panel of nitrofuryl DHPs and reference drugs in voltammetric assays [1], it serves as a benchmark comparator in electrochemical screening cascades. Procurement enables laboratories to standardize their cyclic voltammetry protocols when evaluating new nitroheterocyclic leads for Chagas disease.

Structure–Activity Relationship (SAR) Studies Around the 3,5-Positions of Nitrofuranyl DHPs

The stark electronic contrast between the dicyano compound and its mono-ester/di-ester analogs—quantified by Hammett σₚ values [1]—positions FDHP2 as the electron‑deficient extreme in SAR matrices. Medicinal chemistry groups can use it to systematically probe how increasing electron withdrawal modulates nitro reduction potential, radical anion lifetime, and ultimately in vitro trypanocidal activity.

High-Purity Reference Standard for Bioanalytical Method Development

The commercially available 95% minimum purity, supported by batch-specific COA documentation , allows this compound to be used as an analytical reference standard during LC‑MS/MS method validation for quantifying nitrofuranyl DHPs in biological matrices, minimizing inter‑lot variability.

Application
Selection Property
Validation Focus
Crystal packing and co-former screening
Hydrogen-bonding network & ring puckering
Cocrystal formability and dissolution rate
Electrochemical screening comparator
Nitro radical anion stability profile
Cyclic voltammetry protocol standardization
SAR matrix around 3,5-substitution
Electron-withdrawing capacity (dicyano extreme)
Reduction potential and radical anion lifetime modulation
Bioanalytical reference standard
≥95% purity with documented COA
LC-MS/MS method consistency and lot-to-lot reproducibility
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